![molecular formula C22H19N7 B10769146 [4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile](/img/structure/B10769146.png)
[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex structure, which includes a quinazoline moiety, a pyrazole ring, and a cyclopropyl group. It is currently classified as an experimental compound and has been studied for its potential pharmacological properties .
Vorbereitungsmethoden
The synthesis of 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile involves multiple steps, including the formation of the quinazoline and pyrazole rings, followed by their coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile can undergo various chemical reactions, including:
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and purity of the products .
Wissenschaftliche Forschungsanwendungen
2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile has been explored for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile involves its interaction with specific molecular targets, such as serine/threonine-protein kinases and calcium/calmodulin-dependent protein kinases . These interactions can modulate various cellular pathways, leading to changes in cell function and behavior . The compound’s ability to bind to these targets is influenced by its structural features, including the quinazoline and pyrazole rings .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile include other quinazolinamines and pyrazole derivatives . These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. Some examples of similar compounds are:
- 4-({4-[(3-Cyclopropyl-1H-pyrazol-5-yl)amino]-2-quinazolinyl}amino)phenyl]acetonitrile
- 4-({4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(methylamino)quinazolin-2-yl}amino)phenyl]acetonitrile
The uniqueness of 2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile lies in its specific combination of functional groups and its potential pharmacological properties .
Eigenschaften
Molekularformel |
C22H19N7 |
---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]iminocyclohexa-2,5-dien-1-yl]acetonitrile |
InChI |
InChI=1S/C22H19N7/c23-12-11-14-5-9-16(10-6-14)24-22-25-18-4-2-1-3-17(18)21(27-22)26-20-13-19(28-29-20)15-7-8-15/h1-6,9-10,13-15H,7-8,11H2,(H2,25,26,27,28,29) |
InChI-Schlüssel |
AWMNWCNUTIFHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)N=C5C=CC(C=C5)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.